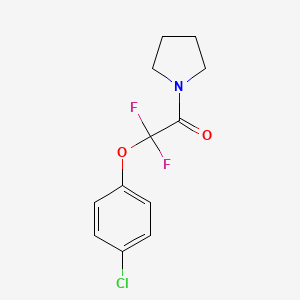
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone
Descripción general
Descripción
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone, commonly known as 2-CPDE, is a synthetic chemical compound that has been used in a variety of research applications. It is a member of the class of compounds known as phenoxyalkanoic acids, which are characterized by their ability to bind to proteins and modulate the activity of various enzymes. 2-CPDE has been studied for its ability to act as an agonist and antagonist of various receptors in the body, as well as its potential to modulate the activity of enzymes involved in signal transduction pathways. The compound has been used in a variety of scientific research applications, and its biochemical and physiological effects are of particular interest.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone has been explored in various synthetic and characterization studies due to its unique chemical structure. For instance, a study by Dereli et al. (2020) focused on synthesizing 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone as a photoinitiator for free radical polymerization, showcasing its potential in polymer science. This compound demonstrated the ability to initiate polymerization of methyl methacrylate monomers upon irradiation, highlighting its utility in developing new polymerization methods (Dereli, U., Cakmak, B. H., & Doğruyol, S. K., 2020).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, Moskvina et al. (2015) demonstrated the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal to produce various heterocycles, including isoflavones and pyrazoles. This work exemplifies the compound's versatility in synthesizing diverse heterocyclic structures, which are fundamental in medicinal chemistry and agrochemical research (Moskvina, V., Shilin, S., & Khilya, V. P., 2015).
Agrochemical Applications
Kuzenkov and Zakharychev (2009) explored the fungicidal activities of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, a related class of compounds, emphasizing the potential agricultural applications of such chemicals. Their findings indicate the importance of these compounds in developing new fungicides to protect crops, further underscoring the broad utility of this chemical class in scientific research (Kuzenkov, A., & Zakharychev, V. V., 2009).
Key Intermediate in Pharmaceutical Synthesis
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCYCUSWKFLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



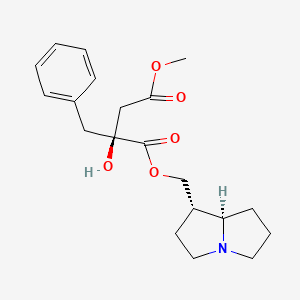

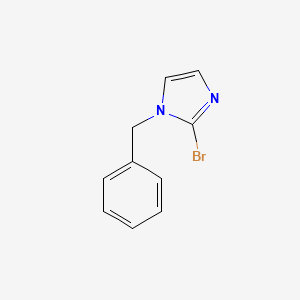
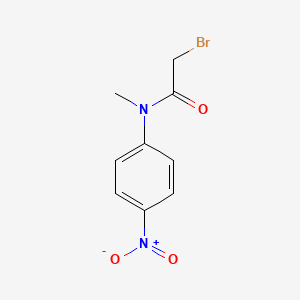

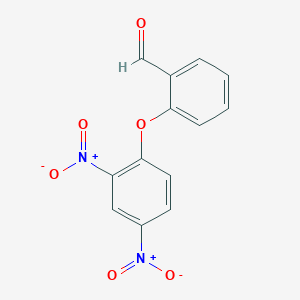

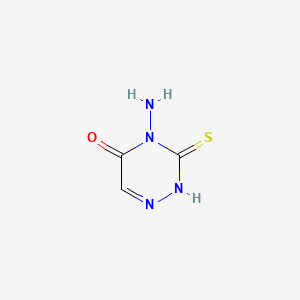
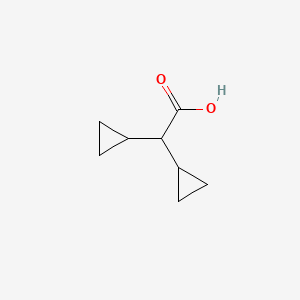
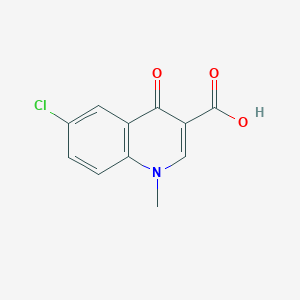

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)